N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine
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Overview
Description
N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by the presence of a chlorophenyl group attached to the imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine typically involves the condensation of 2-chlorobenzylamine with 3-methylimidazo[4,5-c]pyridine-4-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of novel therapeutic agents for treating diseases such as cancer and infectious diseases.
Materials Science: It has been investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown similar biological activities and is used in medicinal chemistry research.
2-(Substituted-phenyl)imidazo[4,5-c]pyridine derivatives: These compounds have been studied for their antimicrobial activities and share structural similarities with N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
87035-18-5 |
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Molecular Formula |
C14H13ClN4 |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C14H13ClN4/c1-19-9-18-12-6-7-16-14(13(12)19)17-8-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3,(H,16,17) |
InChI Key |
IHMOMQNGJPIWLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=C2)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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